Pyridinium,2-(methoxycarbonyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium,2-(methoxycarbonyl)-1-methyl- is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a methoxycarbonyl group and a methyl group. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,2-(methoxycarbonyl)-1-methyl- typically involves the reaction of pyridine derivatives with methoxycarbonylating agents. One common method is the reaction of pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Pyridinium,2-(methoxycarbonyl)-1-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyridinium,2-(methoxycarbonyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridinium salts, while reduction can produce various pyridine derivatives .
Scientific Research Applications
Pyridinium,2-(methoxycarbonyl)-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pyridinium,2-(methoxycarbonyl)-1-methyl- involves its interaction with specific molecular targets. It can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. The methoxycarbonyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Pyridinium,2-carboxylate: Similar in structure but lacks the methoxycarbonyl group.
Pyridinium,1-methyl-: Similar but without the methoxycarbonyl substitution.
Pyridinium,2-(methoxycarbonyl)-: Lacks the methyl group at the 1-position
Uniqueness
Pyridinium,2-(methoxycarbonyl)-1-methyl- is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
methyl 1-methylpyridin-1-ium-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h3-6H,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJPEAJXDDBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.